Superior Binding Affinity: Prucalopride Exhibits Higher Affinity for Human 5-HT4 Receptors than Mosapride and Tegaserod
Prucalopride demonstrates significantly higher binding affinity for human 5-HT4 receptors compared to mosapride. In competitive binding assays using [3H]-GR113808 on recombinant human 5-HT4 receptors, prucalopride had a Ki value of 2.5 nM for 5-HT4a and 8 nM for 5-HT4b [1]. In contrast, mosapride exhibited a Ki of 347 nM at the human 5-HT4d receptor [2], indicating that prucalopride is approximately 139-fold more potent at the 5-HT4a subtype. This translates to a >290-fold selectivity margin for prucalopride over other receptors [1].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT4 receptor subtypes |
|---|---|
| Target Compound Data | Prucalopride: Ki = 2.5 nM (5-HT4a), Ki = 8 nM (5-HT4b) |
| Comparator Or Baseline | Mosapride: Ki = 347 nM (5-HT4d); Tegaserod: pKi = 7.38–7.91 |
| Quantified Difference | Prucalopride is ~139-fold more potent than mosapride at 5-HT4a |
| Conditions | Recombinant human 5-HT4 receptors expressed in HEK293 cells; [3H]-GR113808 radioligand binding |
Why This Matters
Higher binding affinity enables lower effective concentrations, reducing off-target effects and improving assay signal-to-noise ratios in functional studies.
- [1] Briejer MR, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001 Jun 27;423(1):71-83. doi: 10.1016/s0014-2999(01)01087-1. PMID: 11438309. View Source
- [2] Mikami T, et al. The 5-HT4 agonists cisapride, mosapride, and CJ-033466, a novel potent compound, exhibit different human ether-a-go-go-related gene (hERG)-blocking activities. J Pharmacol Exp Ther. 2004 Oct;311(1):204-12. doi: 10.1124/jpet.104.069773. PMID: 15166255. View Source
